molecular formula C17H19ClN2 B12419697 Mianserin EP impurity E-d4 (hydrochloride)

Mianserin EP impurity E-d4 (hydrochloride)

Cat. No.: B12419697
M. Wt: 290.8 g/mol
InChI Key: KVJGBZBVKLKGRN-PQDNHERISA-N
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Description

Mianserin EP impurity E-d4 (hydrochloride) is a deuterium-labeled version of Mianserin EP impurity E hydrochloride. Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research, particularly in the study of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mianserin EP impurity E-d4 (hydrochloride) involves the incorporation of deuterium into the molecular structure of Mianserin EP impurity E hydrochloride. This process typically requires the use of deuterated reagents and solvents under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of Mianserin EP impurity E-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to maintain the purity and consistency of the product. The final compound is then subjected to rigorous quality control measures to ensure its suitability for research purposes .

Chemical Reactions Analysis

Types of Reactions

Mianserin EP impurity E-d4 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated analogs of the original compound .

Scientific Research Applications

Mianserin EP impurity E-d4 (hydrochloride) has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Mianserin EP impurity E-d4 (hydrochloride) is primarily related to its role as a deuterium-labeled compound. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their stability and reactivity. This can lead to changes in the absorption, distribution, metabolism, and excretion of the compound, providing valuable insights into its behavior in biological systems .

Comparison with Similar Compounds

Mianserin EP impurity E-d4 (hydrochloride) is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of Mianserin EP impurity E-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C17H19ClN2

Molecular Weight

290.8 g/mol

IUPAC Name

3,3,4,4-tetradeuterio-2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride

InChI

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H/i9D2,10D2;

InChI Key

KVJGBZBVKLKGRN-PQDNHERISA-N

Isomeric SMILES

[2H]C1(C(N2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42)([2H])[2H])[2H].Cl

Canonical SMILES

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl

Origin of Product

United States

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